molecular formula C11H15NO2S B13168104 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13168104
M. Wt: 225.31 g/mol
InChI Key: OMOMPXHVQLMQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a heterocyclic compound with a unique structure that includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with sulfur and ammonia, followed by oxidation to form the desired benzothiopyran ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the presence of both amino and sulfur-containing functional groups, which confer distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2,2-dimethyl-1,1-dioxo-3,4-dihydrothiochromen-4-amine

InChI

InChI=1S/C11H15NO2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)15(11,13)14/h3-6,9H,7,12H2,1-2H3

InChI Key

OMOMPXHVQLMQQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2S1(=O)=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.